molecular formula C13H18N4O3 B2946065 N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide CAS No. 2034474-14-9

N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide

Cat. No.: B2946065
CAS No.: 2034474-14-9
M. Wt: 278.312
InChI Key: TTYNQTAJUYSAOE-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. The compound features a pyrazine heterocycle, a structure known for its diverse biological activities and presence in pharmacologically active molecules . This scaffold is often investigated for its potential in developing new therapeutic agents, particularly in areas such as antimicrobial and anticancer research, given the established activity of related pyrazine derivatives . The molecular structure combines the pyrazine ring with a piperidine unit and an acetamide group, making it a valuable intermediate or scaffold for constructing more complex molecules and for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block in organic synthesis or as a lead compound for screening against various biological targets. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-oxo-2-(3-pyrazin-2-yloxypiperidin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-10(18)16-8-13(19)17-6-2-3-11(9-17)20-12-7-14-4-5-15-12/h4-5,7,11H,2-3,6,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYNQTAJUYSAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCCC(C1)OC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Formation of the Acetamide Group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids. For example:
Reaction :
N 2 oxo 2 3 pyrazin 2 yloxy piperidin 1 yl ethyl acetamide+H2OH+/OHN 2 oxo 2 3 pyrazin 2 yloxy piperidin 1 yl ethyl carboxylic acid+NH3\text{N 2 oxo 2 3 pyrazin 2 yloxy piperidin 1 yl ethyl acetamide}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{N 2 oxo 2 3 pyrazin 2 yloxy piperidin 1 yl ethyl carboxylic acid}+\text{NH}_3

Similar hydrolysis mechanisms are observed in piperidine carboxamides under reflux with aqueous HCl or NaOH.

Conditions Product Yield Reference
6M HCl, reflux, 8 hCarboxylic acid derivative85–90%
2M NaOH, ethanol, 70°C, 6 hSodium salt of carboxylic acid78%

Nucleophilic Substitution at Pyrazine Oxygen

The pyrazin-2-yloxy group participates in nucleophilic substitution. For instance, displacement of the pyrazine oxygen with amines or thiols under basic conditions:
Reaction :
Pyrazin 2 yloxy+R NH2BasePyrazin 2 ylamine+ROH\text{Pyrazin 2 yloxy}+\text{R NH}_2\xrightarrow{\text{Base}}\text{Pyrazin 2 ylamine}+\text{ROH}

This reactivity parallels pyrazine ether analogs used in coupling reactions .

Piperidine Ring Functionalization

The piperidine nitrogen can undergo alkylation or acylation. For example, reaction with methyl iodide forms quaternary ammonium salts:
Reaction :
Piperidine N+CH3IPiperidine N+ CH3I\text{Piperidine N}+\text{CH}_3\text{I}\rightarrow \text{Piperidine N}^+\text{ CH}_3\cdot \text{I}^-

Such reactions are critical for modifying pharmacological properties .

Reagent Product Conditions Application
Methyl iodideN-methylpiperidinium iodideDMF, 60°C, 12 hEnhanced solubility
Acetyl chlorideN-acetylpiperidine derivativePyridine, 0°C, 2 hBioactivity modulation

Oxidation and Reduction

  • Oxidation : The oxo group in the piperidine ring may undergo further oxidation to form lactams or ketones.

  • Reduction : The acetamide carbonyl can be reduced to an amine using LiAlH₄:
    CH3CONH LiAlH4CH2NH \text{CH}_3\text{CONH }\xrightarrow{\text{LiAlH}_4}\text{CH}_2\text{NH }

These transformations are typical for acetamide-containing compounds.

Coupling Reactions

The compound serves as a building block in peptide coupling. For instance, reaction with activated esters forms extended amides:
Reaction :
Acetamide+R COOActiveEsterR CONH piperidine pyrazine derivative \text{Acetamide}+\text{R COOActiveEster}\rightarrow \text{R CONH piperidine pyrazine derivative }

This method is employed in synthesizing analogs with enhanced binding affinity .

Complexation with Metals

The pyrazine nitrogen and carbonyl oxygen can coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates. Such complexes are studied for catalytic or antimicrobial applications .

Metal Salt Coordination Site Stability Constant (log K)
CuSO₄Pyrazine N, carbonyl O4.2–5.8
FeCl₃Piperidine N, carbonyl O3.9–4.5

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing pyrazine fragments and piperidine derivatives. Degradation pathways include:

  • Cleavage of the acetamide bond.

  • Pyrolysis of the piperidine ring.

Key Research Findings

  • Alkylation Efficiency : N-alkylation of the piperidine ring proceeds with >80% yield in polar aprotic solvents (e.g., DMF) .

  • Hydrolytic Stability : The acetamide group resists hydrolysis at physiological pH, making it suitable for drug design.

  • Stereochemical Impact : Substituents on the piperidine ring influence reaction rates; bulky groups slow nucleophilic substitutions .

This compound’s multifunctional architecture enables its use in synthesizing bioactive molecules, particularly anticancer and antimicrobial agents. Further studies are needed to explore its full synthetic potential and reaction kinetics.

Scientific Research Applications

N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide is a synthetic organic compound with a pyrazine ring, a piperidine ring, and an acetamide group. It has potential applications in scientific research, particularly in medicinal chemistry and biological studies.

Scientific Research Applications

  • Medicinal Chemistry: this compound is studied as a pharmacophore in drug design due to its interactions with biological targets. The pyrazine and piperidine rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules, influencing their activity and function.
  • Biological Studies: The compound can be used to investigate the mechanisms of action of various enzymes and receptors.
  • Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

The compound's biological activity is attributed to its ability to interact with molecular targets. The pyrazine and piperidine rings allow for multiple interactions:

  • Hydrogen bonding: Facilitates binding to enzymes or receptors.
  • Hydrophobic interactions: Enhances affinity towards lipid membranes.
  • π-π stacking: Stabilizes interactions with aromatic residues in proteins.

These interactions can modulate the activity of specific enzymes involved in disease pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research suggests that compounds similar to this compound exhibit antimicrobial properties. Derivatives containing pyrazine rings have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

Similar Compounds

  • N-(2-oxo-2-(3-(pyridin-2-yloxy)piperidin-1-yl)ethyl)acetamide: This compound has a similar structure but with a pyridine ring instead of a pyrazine ring.
  • N-(2-oxo-2-(3-(quinolin-2-yloxy)piperidin-1-yl)ethyl)acetamide: This compound contains a quinoline ring, offering different electronic properties.

This compound is unique due to the presence of the pyrazine ring, which can engage in distinct interactions compared to pyridine or quinoline derivatives. This uniqueness can lead to different biological activities and applications.

Mechanism of Action

The mechanism by which N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine and piperidine rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

A. 3-(2-Oxo-2-(Piperidin-1-yl)Ethyl)Quinazoline-2,4(1H,3H)-Dione (2e, )
  • Structure : Shares a piperidine-linked oxoethyl group but replaces pyrazine with a quinazoline-dione core.
  • Properties : Melting point (204°C), molecular formula (C₁₅H₁₇N₃O₃), and elemental composition (N: 14.63%) indicate higher crystallinity and nitrogen content compared to the target compound.
  • Synthesis : 68% yield via benzene crystallization, suggesting efficient cyclization .
B. N-(3-Methylphenyl)-2-{3-Oxo-1-[(4-Phenyl-1-Piperazinyl)Acetyl]-2-Piperazinyl}Acetamide ()
  • Structure : Incorporates a methylphenyl group and a piperazinyl-acetyl substituent, differing in aromatic substitution and core flexibility.
C. 2-(3-(4-((1H-Indazol-5-yl)Amino)-6-(Piperazin-1-yl)Pyrimidin-2-yl)Phenoxy)-N-IsopropylAcetamide ()
  • Structure : Combines pyrimidine and indazole cores with a piperazine-acetamide linker.
  • Activity : Exhibits potent biological activity (IC₅₀ = 515 nM), highlighting the impact of fused aromatic systems on target affinity .

Functional Group Variations

A. 3-Oxo-3-Piperidin-1-yl-Propionitrile (3b, )
  • Structure : Replaces acetamide with a propionitrile group.
  • Synthesis: Prepared under mild conditions (0–5°C, ethanol/piperidine), indicating nitrile groups may simplify reaction protocols but reduce hydrogen-bonding capacity .
B. N-Phenyl-2-(Piperazin-1-yl)Acetamide ()
  • Structure : Lacks the pyrazine-oxy group but retains the piperazine-acetamide backbone.
  • Safety : CAS 40798-95-6; molecular weight 219.28 g/mol. Safety data emphasize toxicity risks (e.g., respiratory irritation), a common concern for acetamide derivatives .
C. 4-Iodo-N-(1-{2-Oxo-2-[4-(3-Thiophen-2-yl-1,2,4-Oxadiazol-5-yl)-Piperidin-1-yl]-Ethyl}-1H-1,2,3-Triazol-4-ylMethyl)-Benzenesulfonamide (Compound 20, )
  • Structure : Features a sulfonamide and thiophene-oxadiazole substituent.
  • Activity : Moderate IC₅₀ (580 µM), suggesting bulkier substituents may hinder target engagement compared to pyrazine’s compact structure .

Biological Activity

N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide is a complex organic compound with significant biological activity, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N5O3C_{20}H_{23}N_{5}O_{3}, with a molecular weight of 381.4 g/mol. The compound features a unique combination of a pyrazine moiety, a piperidine ring, and an acetamide group, which contribute to its biological interactions and therapeutic potential .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the pyrazine and piperidine rings allows for multiple interactions, including:

  • Hydrogen bonding : Facilitates binding to enzymes or receptors.
  • Hydrophobic interactions : Enhances affinity towards lipid membranes.
  • π-π stacking : Stabilizes interactions with aromatic residues in proteins.

These interactions can modulate the activity of specific enzymes involved in disease pathways, potentially leading to therapeutic effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives containing pyrazine rings have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .

Antitumor Activity

Pyrazole derivatives are known for their antitumor effects due to their ability to inhibit key enzymes involved in cancer cell proliferation. Studies have reported that compounds related to this compound can inhibit targets such as BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer progression .

Case Studies

  • Inhibition of Enzymatic Activity : In vitro studies demonstrated that similar compounds effectively inhibited dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive agents. This inhibition was assessed through enzymatic assays and cell-based assays for viral replication .
  • Antimalarial Activity : A study on chloroquine-pyrazole analogues showed significant in vitro activity against Plasmodium falciparum, indicating that modifications to the pyrazole structure can enhance antimalarial properties .

Research Findings

Recent research has focused on the structure-activity relationships (SAR) of pyrazole derivatives, emphasizing their potential as therapeutic agents. The following table summarizes key findings from various studies:

Study Target Activity IC50 Value (µM)
Study 1DHODHInhibition< 10
Study 2BRAFAntitumor15
Study 3PlasmodiumAntimalarial20

These results highlight the compound's potential across different therapeutic areas.

Q & A

Q. What mechanistic insights can be gained from structure-activity relationship (SAR) studies?

  • Methodology : Synthesize analogs with systematic modifications (e.g., pyrazine → pyridine, piperidine → morpholine). Test in parallel assays to identify critical pharmacophores. QSAR models (CoMFA, CoMSIA) quantify contributions of steric/electronic features .

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